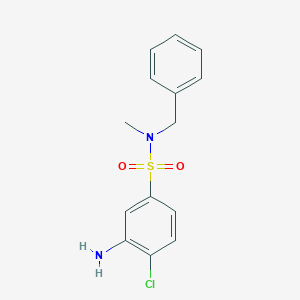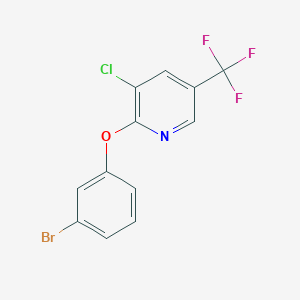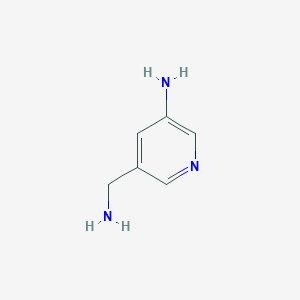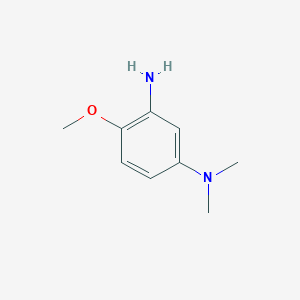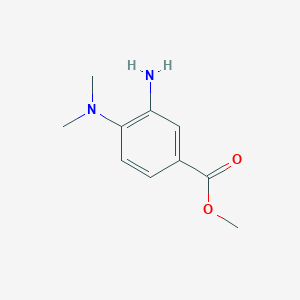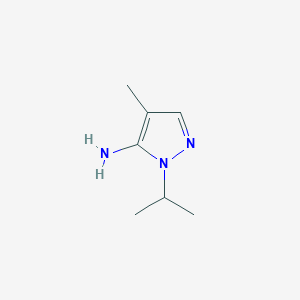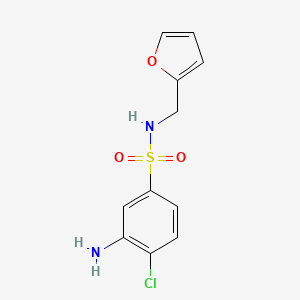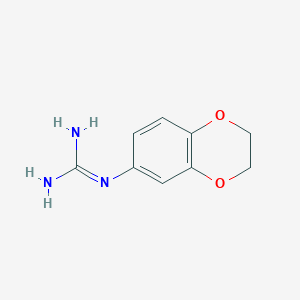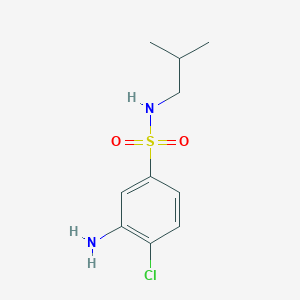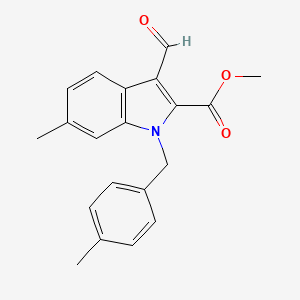
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate
Descripción general
Descripción
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate (MFC) is an organic compound that belongs to the family of indole carboxylates. It is a white crystalline solid with a molecular weight of 330.45 g/mol and a melting point of about 115°C. MFC has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
Mecanismo De Acción
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is known to interact with the active site of the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme’s activity. This inhibition is believed to be due to the formation of a covalent bond between the indole ring of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate and the serine residue of the enzyme.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in increased cognitive function, improved memory, and increased alertness. Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is a relatively inexpensive compound and is easy to synthesize in the laboratory. It is also stable at room temperature and can be stored for long periods of time. However, Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is not soluble in water and must be dissolved in organic solvents prior to use.
Direcciones Futuras
Future research on Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, research could be conducted to explore the potential of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate as a drug delivery system, as well as its potential use as an imaging agent. Further research could also be conducted to investigate the potential synergistic effects of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate with other compounds, as well as its potential interactions with other drugs. Finally, research could be conducted to investigate the potential long-term effects of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate on the body, as well as to investigate its potential toxicity.
Aplicaciones Científicas De Investigación
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate has been used in several scientific research studies due to its unique properties. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate has also been used as a model compound for studying the structure and function of enzymes, as well as for studying the interactions between drugs and proteins.
Propiedades
IUPAC Name |
methyl 3-formyl-6-methyl-1-[(4-methylphenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-4-7-15(8-5-13)11-21-18-10-14(2)6-9-16(18)17(12-22)19(21)20(23)24-3/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPZMIAMXEUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)C(=C2C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



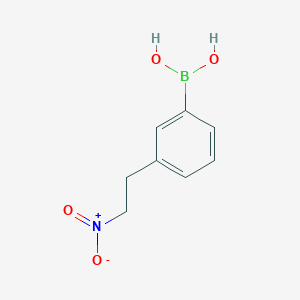
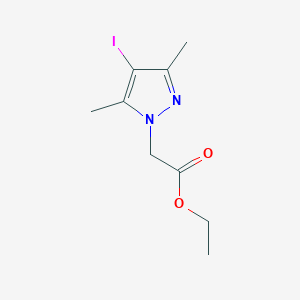
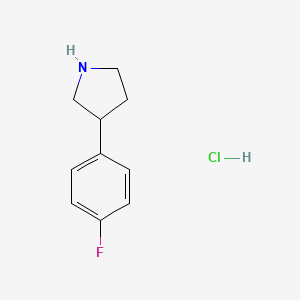
![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)
